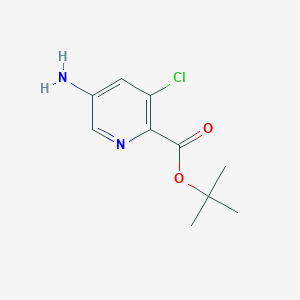

tert-Butyl 5-amino-3-chloropicolinate

Description

Properties

IUPAC Name |

tert-butyl 5-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)8-7(11)4-6(12)5-13-8/h4-5H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFXGYNMRBHCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of tert-Butyl 5-amino-3-chloropicolinate

Executive Summary

tert-Butyl 5-amino-3-chloropicolinate is a specialized pyridine building block utilized primarily in the synthesis of agrochemicals (specifically arylpicolinate herbicides) and small-molecule kinase inhibitors.[1] Its structure features a highly functionalized pyridine core with orthogonal reactivity handles: a nucleophilic amino group at C5, a bulky, acid-labile tert-butyl ester at C2, and a chlorine atom at C3 that influences the ring's electronic properties and steric conformation.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[1]

Physicochemical Profile

The following data represents the calculated and predicted properties based on the structural stoichiometry of the target molecule.

| Property | Value | Notes |

| IUPAC Name | tert-Butyl 5-amino-3-chloropyridine-2-carboxylate | |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |

| Molecular Weight | 228.68 g/mol | Monoisotopic Mass: 228.07 |

| Physical State | Solid (Powder) | Predicted based on analogues |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low in Water | Lipophilic ester group |

| pKa (Conjugate Acid) | ~3.5 (Pyridine N), ~2.0 (Aniline NH₂) | Predicted |

| LogP | 2.3 - 2.8 | Predicted (High Lipophilicity) |

Structural Analysis[1][5]

-

Pyridine Core: The nitrogen atom in the ring renders the system electron-deficient compared to benzene.[1]

-

3-Chloro Substituent: Provides steric hindrance protecting the ester linkage from enzymatic hydrolysis in biological systems; exerts an inductive electron-withdrawing effect.[1]

-

5-Amino Group: Acts as a handle for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling.[1]

-

tert-Butyl Ester: Serves as a robust protecting group for the carboxylic acid, stable to basic conditions but readily cleaved by strong acids (TFA or HCl).[1]

Synthetic Methodology

High-purity synthesis of this compound is best achieved via a stepwise reduction strategy rather than direct esterification of the zwitterionic amino acid.[1] This approach minimizes side reactions and simplifies purification.[1]

Protocol: The Nitro-Reduction Route[1]

Reaction Overview:

-

Precursor: 3-Chloro-5-nitropicolinic acid (commercially available or derived from 2-cyano-3-chloro-5-nitropyridine).[1]

-

Step 1 (Esterification): Conversion to tert-butyl 3-chloro-5-nitropicolinate.[1]

-

Step 2 (Reduction): Selective reduction of the nitro group to the amine.[1]

Step 1: Formation of tert-Butyl 3-chloro-5-nitropicolinate[1]

-

Reagents: 3-Chloro-5-nitropicolinic acid (1.0 eq), tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq), BF₃·Et₂O (cat.).[1]

-

Solvent: Anhydrous THF or DCM.[1]

-

Procedure:

-

Dissolve the acid in anhydrous THF under N₂ atmosphere.

-

Add tert-butyl 2,2,2-trichloroacetimidate slowly at 0°C.

-

Stir at ambient temperature for 12 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] The trichloroacetamide byproduct precipitates and is removed by filtration.[1]

-

Yield: Typically 85-90%.

-

Step 2: Selective Reduction to this compound[1]

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).[1]

-

Solvent: Ethanol/Water (3:1).[1]

-

Procedure:

-

Suspend the nitro-ester from Step 1 in EtOH/H₂O.[1]

-

Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).

-

Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[1]

-

Critical Step: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

-

Concentrate the filtrate to remove ethanol.[1]

-

Extract the aqueous residue with DCM.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc or Flash Chromatography (0-30% EtOAc in Hexanes).

-

Experimental Workflow Diagram

Figure 1: Stepwise synthesis pathway ensuring protection of the carboxylic acid prior to amine generation.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 8.05 | Doublet (d, J~2.5 Hz) | 1H | Pyridine H6 | Confirms 5,6-relationship |

| 7.10 | Doublet (d, J~2.5 Hz) | 1H | Pyridine H4 | Meta-coupling with H6 |

| 4.20 | Broad Singlet (br s) | 2H | -NH₂ | Disappears with D₂O shake |

| 1.63 | Singlet (s) | 9H | -C(CH₃)₃ | Key Indicator: Confirms t-Butyl ester |

Validation Check: The absence of a broad singlet >10 ppm confirms the successful conversion of the carboxylic acid to the ester.[1] The upfield shift of aromatic protons relative to the nitro-precursor confirms reduction to the amine.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI+)[1]

-

Expected Mass:

-

Isotope Pattern: A distinct 3:1 ratio between m/z 229 and 231 confirms the presence of a single chlorine atom.[1]

Applications in Drug & Agrochemical Design[1]

Scaffold for Kinase Inhibitors

The 5-amino group is a versatile nucleophile for SɴAr reactions or Buchwald-Hartwig couplings with aryl halides, allowing the construction of bi-aryl systems common in kinase inhibitors (e.g., targeting EGFR or BTK).[1] The 3-chloro group provides essential lipophilic contacts within the ATP-binding pocket.[1]

Herbicide Intermediates (Arylpicolinates)

This molecule is a structural analogue to precursors used in the synthesis of auxin-mimic herbicides (e.g., Halauxifen-methyl).[1] The tert-butyl ester acts as a "prodrug" moiety in agrochemistry, improving leaf cuticle penetration before being hydrolyzed to the active acid form inside the plant.[1]

References

-

Steglich Esterification: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1]

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] Link[1]

-

Picolinate Chemistry: Epp, J. B., et al. (2016).[1] Arylpicolinate herbicides: Synthesis and structure-activity relationships. Dow AgroSciences.[1] (Contextual grounding for picolinate applications).

-

General Synthesis of t-Butyl Esters: Wright, S. W., et al. (2006).[1] Convenient Preparation of t-Butyl Esters. Tetrahedron Letters, 38(42), 7345-7348.[1] Link[1]

Sources

An In-depth Technical Guide to tert-Butyl 5-amino-3-chloropicolinate

A Note on Identification: As of the latest data, a specific CAS number for tert-Butyl 5-amino-3-chloropicolinate has not been publicly cataloged, suggesting it may be a novel or less-common research compound. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related analogs.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical's identifiers, a proposed synthetic pathway, potential applications, and essential safety and handling protocols.

Core Identifiers and Chemical Properties

While some properties are theoretical and would require experimental validation, the following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | tert-butyl 5-amino-3-chloropyridine-2-carboxylate |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)OC(C)(C)C)Cl)N |

| InChI Key | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-5-6(12)4-8(11)13-7/h4-5H,12H2,1-3H3 |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be envisioned through a multi-step pathway, leveraging established methodologies for the functionalization of pyridine rings.[1][2][3] A plausible retrosynthetic analysis suggests a route beginning from a commercially available dichloropicolinic acid.

The following protocol is a proposed route. Optimization of reaction conditions and purification methods would be necessary at each stage.

Step 1: Selective Bromination of 3,5-Dichloropicolinic Acid The initial step involves the selective replacement of a chlorine atom with a bromine atom, which can offer differential reactivity for subsequent reactions.

-

Rationale: Halogen exchange reactions on pyridine rings can be influenced by the electronic nature of the ring and the reaction conditions. Using HBr in acetic acid is a known method for such transformations.[4]

-

Procedure:

-

To a solution of 3,5-dichloropicolinic acid in acetic acid, add a solution of hydrobromic acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter, wash with cold water, and dry the solid to obtain 5-bromo-3-chloropicolinic acid.

-

Step 2: Esterification to tert-Butyl 5-bromo-3-chloropicolinate The carboxylic acid is protected as a tert-butyl ester. This group is stable under many reaction conditions but can be removed under mild acidic conditions.

-

Rationale: Direct esterification of carboxylic acids with tert-butanol is often challenging. A more efficient method involves using di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source.[5]

-

Procedure:

-

Suspend 5-bromo-3-chloropicolinic acid in an appropriate solvent like THF or DCM.

-

Add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Work up the reaction by washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 5-bromo-3-chloropicolinate.

-

Step 3: Nucleophilic Aromatic Substitution for Amination The bromine at the 5-position is more susceptible to nucleophilic substitution than the chlorine at the 3-position, allowing for selective amination.

-

Rationale: The bromo group is a better leaving group than the chloro group in nucleophilic aromatic substitution reactions on electron-deficient pyridine rings.[6] Using a protected amine source like an azide followed by reduction, or direct amination with ammonia under pressure, are viable strategies.

-

Procedure (using sodium azide followed by reduction):

-

Dissolve tert-butyl 5-bromo-3-chloropicolinate in a polar aprotic solvent such as DMF or DMSO.

-

Add sodium azide and heat the mixture, monitoring the reaction progress.

-

Upon completion, cool the reaction and quench with water, followed by extraction with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and concentrate to obtain the crude azido intermediate.

-

Dissolve the crude azide in a solvent like methanol or ethanol and perform a reduction using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or using triphenylphosphine followed by water) to yield the final product, this compound.

-

Caption: Proposed multi-step synthesis of this compound.

Potential Applications in Research and Development

The structural motifs within this compound suggest its potential utility in both agrochemical and pharmaceutical research.

-

Agrochemicals: Picolinate derivatives, particularly chloropicolinates, are known for their herbicidal activity.[4][7] The title compound could serve as a valuable intermediate for the synthesis of new herbicidal candidates.

-

Pharmaceuticals: The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[8][9] Furthermore, chloropicolinate amides have been investigated as novel inhibitors for Mycobacterium tuberculosis.[4][7] This suggests that derivatives of this compound could be explored for their antibacterial properties. The tert-butyl ester can act as a prodrug moiety to improve pharmacokinetic properties, or as a protecting group during the synthesis of more complex target molecules.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the amino protons, and the singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR would provide signals for the distinct carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring and the tert-butyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to confirm the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C-Cl stretching.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety based on the constituent functional groups is imperative.

-

General Handling:

-

Potential Hazards:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Inert atmosphere storage may be beneficial to prevent degradation.

-

References

-

Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

-

Karak, M., & Deka, D. C. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. ResearchGate. [Link]

-

Bhandari, D. R., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. [Link]

-

Anonymous. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

Wikipedia. (2023). 2-Aminopyridine. In Wikipedia. [Link]

-

ACS Publications. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. [Link]

-

Rao, K. P., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1438–1451. [Link]

-

SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. [Link]

-

Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22-31. [Link]

-

Sarpong, R., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(38), 13357-13361. [Link]

-

Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

-

ResearchGate. (2026). Synthesis, characterization and biological activity of some α-aminophosphonates. [Link]

-

ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. [Link]

-

Litim, B., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Journal of the Iranian Chemical Society, 19(5), 1849-1864. [Link]

-

NIH. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

-

ResearchGate. (2022). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. [Link]

-

RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]

-

MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]

-

ResearchGate. (n.d.). A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. [Link]

-

NIH. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. [Link]

- Google Patents. (n.d.). Synthesis method for tert-butyl ester compound.

-

NIH. (n.d.). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. [Link]

-

Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS. [Link]

-

PubChem. (n.d.). Tert-butyl 3-aminopropanoate hydrochloride. [Link]

-

PubChem. (n.d.). Tert-butyl 5-bromo-3-methylpicolinate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.greenbook.net [assets.greenbook.net]

physical properties of tert-Butyl 5-amino-3-chloropicolinate

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 5-amino-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a range of biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, moving beyond a simple data sheet to detail the experimental methodologies required for their validation. By grounding the data in robust, repeatable protocols, this document serves as a practical resource for scientists engaged in the characterization of novel chemical entities.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl 5-amino-3-chloropyridine-2-carboxylate |

| CAS Number | 1423037-43-7 |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

Chemical Structure:

Figure 1. 2D Structure of this compound.

Core Physicochemical Properties

The macroscopic and bulk properties of a compound dictate its handling, stability, and suitability for various applications, from reaction setup to final product formulation.

Appearance

Based on analogous heterocyclic compounds, this compound is expected to be a pale-yellow to off-white crystalline solid at standard temperature and pressure. Visual inspection is the primary method for this assessment.

Melting Point Analysis

The melting point is a critical indicator of a substance's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

The capillary method using a modern digital apparatus (like a Mel-Temp) is chosen for its precision, small sample requirement, and safety. The rate of heating is the most critical parameter; rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high values. A slower ramp rate near the expected melting point ensures thermal equilibrium is maintained, providing an accurate measurement.[2]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture can act as an impurity, depressing the melting point.

-

Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to determine a rough range. Allow the apparatus to cool before proceeding.

-

Careful Determination: Heat the sample at a medium rate until the temperature is approximately 20°C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Validation: Perform at least two measurements to ensure consistency.

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a key determinant of a compound's behavior in both biological and chemical systems. For drug development, it influences formulation strategies and bioavailability. A systematic approach is used to classify the compound based on its behavior in a range of solvents.

This protocol classifies the compound based on its solubility in water, acidic, and basic solutions. A compound is considered "soluble" if approximately 30 mg dissolves in 1 mL of solvent (3% w/v).[3][4]

-

Water Test:

-

5% NaOH Test (for acidic character):

-

To an insoluble sample (~30 mg), add 1 mL of 5% aqueous NaOH.

-

Vigorous shaking is required. Solubility indicates an acidic functional group. The presence of the amine and the pyridine ring makes this unlikely to be the primary behavior, but the test is standard.

-

-

5% HCl Test (for basic character):

-

To a fresh water-insoluble sample (~30 mg), add 1 mL of 5% aqueous HCl.

-

Shake vigorously. Given the presence of the 5-amino group and the pyridine nitrogen, solubility is expected. This indicates the presence of a basic functional group.[6]

-

-

Organic Solvent Test:

-

Independently test the solubility of ~30 mg of the compound in 1 mL of common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).

-

Caption: Decision tree for classifying a compound's solubility.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble / Insoluble | The large, nonpolar tert-butyl group and chlorinated aromatic ring reduce aqueous solubility. |

| 5% HCl | Soluble | The amino group and pyridine nitrogen are basic and will be protonated to form a soluble hydrochloride salt. |

| 5% NaOH | Insoluble | The compound lacks significant acidic protons. |

| Dichloromethane | Soluble | Compound has moderate polarity suitable for this solvent. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the amine group. |

| DMSO | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Spectroscopic Characterization (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the compound's identity and purity.

Experimental Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum.[8]

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] Mix gently until the solid is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[8]

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.

Predicted Spectral Features

The following tables outline the expected signals in the ¹H and ¹³C NMR spectra, which serve as a reference for experimental data.

Table: Predicted ¹H NMR Signals (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.2 | Doublet | 1H | H-6 (Aromatic) | Deshielded by adjacent nitrogen and ester. |

| ~7.0 - 7.4 | Doublet | 1H | H-4 (Aromatic) | Aromatic proton ortho to the chlorine atom. |

| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift can vary and signal may be broad. |

| ~1.5 - 1.6 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[10] |

Table: Predicted ¹³C NMR Signals (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | Carbonyl carbon of the ester group. |

| ~140-150 | C-2, C-5, C-6 | Aromatic carbons attached to heteroatoms (N, Cl, O). |

| ~115-125 | C-3, C-4 | Remaining aromatic carbons. |

| ~82 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

Conclusion

This guide establishes a foundational framework for the characterization of this compound. While specific experimental values for properties like melting point require empirical determination, the provided protocols offer a robust and scientifically sound methodology for obtaining this data. The predicted solubility profile and NMR spectral features provide a reliable reference for researchers to validate their synthetic outcomes. Adherence to these detailed experimental procedures will ensure the generation of high-quality, reliable data, which is essential for the progression of research and development projects involving this valuable chemical intermediate.

References

-

Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Lab Manager. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Chemistry Hall. (2026, February 1). Solubility of Organic Compounds: Principles, Factors, and Examples 2026. [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

-

Scribd. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

STAR Protocols. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. [Link]

-

University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class. [Link]

-

National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Georgia. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

-

University of Technology, Department of Applied Sciences. (n.d.). 3. Determination of Solubility Class. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

Sources

- 1. westlab.com [westlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uoa.edu.iq [uoa.edu.iq]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. chemistrysh.com [chemistrysh.com]

- 6. scribd.com [scribd.com]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. researchgate.net [researchgate.net]

Solubility Profiling of tert-Butyl 5-amino-3-chloropicolinate: A Methodological Framework for Researchers

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for determining the solubility of tert-Butyl 5-amino-3-chloropicolinate, a substituted picolinate likely serving as a crucial building block in medicinal chemistry, in a range of organic solvents. In the absence of extensive public domain data for this specific molecule, this document serves as a Senior Application Scientist’s guide, emphasizing the causality behind experimental choices and outlining robust, self-validating protocols. We will delve into the theoretical underpinnings of solubility, present detailed step-by-step methodologies for equilibrium and kinetic solubility determination, and describe the analytical techniques required for accurate quantification.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and isolation to maximize yield and purity.

-

Crystallization: Designing effective crystallization processes for purification, which is directly dependent on solubility curves in different solvent systems.

-

Pre-formulation Studies: If the molecule is part of a drug discovery pipeline, its solubility dictates formulation strategies and potential delivery routes. Poor aqueous solubility, for instance, is a major hurdle in achieving adequate bioavailability.[1][2]

This guide provides the necessary protocols to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent research and development activities.

Compound Profile and Theoretical Solubility Considerations

This compound is a molecule with several functional groups that influence its polarity and, by extension, its solubility:

-

Pyridine Ring: A heterocyclic aromatic ring that can participate in π-stacking interactions.

-

Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.

-

tert-Butyl Ester Group (-COOC(CH₃)₃): A bulky, non-polar ester group that will influence solubility in non-polar solvents and may sterically hinder some intermolecular interactions.

The principle of "like dissolves like" is the guiding tenet for predicting solubility. We can anticipate that this compound will exhibit moderate solubility in a range of solvents due to its combination of polar (amino, chloro, pyridine nitrogen) and non-polar (tert-butyl, aromatic ring) features.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of the picolinate will interact favorably, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar but lack O-H or N-H bonds. They are good hydrogen bond acceptors and can solvate the molecule effectively. Solvents like DMSO are often used for creating concentrated stock solutions for high-throughput screening.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The bulky, non-polar tert-butyl group and the aromatic ring may afford some solubility in these solvents, but the polar functional groups will limit it significantly.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The most definitive measure of solubility is the thermodynamic equilibrium solubility, which represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The shake-flask method is the universally recognized gold standard for this determination.[4]

Rationale for the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is crucial because some compounds can exist in different crystalline forms (polymorphs) or form supersaturated solutions, which are kinetically stable but not at their lowest energy state. The extended incubation time in the shake-flask method allows for potential phase transformations to the most stable, and typically least soluble, form.[4]

Detailed Protocol for Shake-Flask Solubility Measurement

Materials:

-

This compound (ensure high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, selected for solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[4]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For a more robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This step is critical to avoid aspirating solid particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This removes any remaining microscopic particles. Self-Validation Step: Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration.

Visualization of the Shake-Flask Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[2][5]

HPLC Method Protocol

Rationale: HPLC separates the compound of interest from any potential impurities or degradants, ensuring that only the concentration of the target analyte is measured. This is a significant advantage over UV-Vis spectroscopy, which can be affected by any substance that absorbs at the same wavelength.

Procedure:

-

System Preparation:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized to achieve a good peak shape and a reasonable retention time for this compound.

-

Detector: A UV detector set to a wavelength of maximum absorbance (λ_max) for the compound.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the compound in a known solvent (e.g., the mobile phase) at precisely known concentrations.

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration. This should yield a linear relationship (R² > 0.99) which will be used to determine the concentration of the unknown samples.[6]

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment.

-

Record the peak area.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this value by the dilution factor to determine the original concentration in the saturated solution, which is the solubility.

-

Visualization of the HPLC Analysis Workflow

Caption: HPLC Quantification Workflow.

Data Presentation

All experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison across different conditions.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | HPLC |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |

| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value | HPLC |

| Dichloromethane (DCM) | Non-polar | 25 | Experimental Value | Calculated Value | HPLC |

| Toluene | Non-polar | 25 | Experimental Value | Calculated Value | HPLC |

| Hexane | Non-polar | 25 | Experimental Value | Calculated Value | HPLC |

Conclusion

This guide provides a robust and scientifically sound framework for determining the solubility of this compound in various organic solvents. By adhering to the detailed protocols for the shake-flask method and utilizing the specificity of HPLC for quantification, researchers can generate high-quality, reliable data. This information is indispensable for optimizing synthetic routes, developing purification strategies, and informing early-stage formulation decisions, thereby accelerating the journey of this important chemical intermediate from the lab to its final application.

References

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Compound solubility measurements for early drug discovery. Life Chemicals Blog.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- MultiScreen Solubility Filter Pl

- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.

- How to measure solubility for drugs in oils/emulsions?

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

Sources

safety data sheet (SDS) for tert-Butyl 5-amino-3-chloropicolinate

This whitepaper provides an advanced technical and safety framework for handling tert-butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6). Moving beyond the static compliance data found in standard Safety Data Sheets (SDS), this guide synthesizes physicochemical profiling, mechanistic toxicology, and field-proven experimental protocols to ensure safe and efficient laboratory operations.

Physicochemical Profiling & Structural Causality

The safety profile and reactivity of this compound are directly dictated by its orthogonal functional groups. Understanding the mechanistic behavior of these groups is critical for designing safe experimental workflows:

-

The tert-Butyl Ester Moiety: This group confers high lipophilicity to the molecule, significantly increasing the risk of dermal penetration compared to its free acid counterpart. Furthermore, tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. This reaction is exothermic and generates isobutylene gas, presenting a severe pressurization hazard if conducted in sealed vessels[1].

-

The 3-Chloro Substituent: The halogen acts as an electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack but priming the C3 position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2][3]. However, halogenated picolinates are known to be strong skin and eye irritants[2].

-

The 5-Amino Group: This introduces a nucleophilic center that is susceptible to air oxidation. Consequently, the compound must be stored under an inert atmosphere (N₂ or Ar) at 2–8 °C to prevent degradation into hazardous N-oxide or azo byproducts[4].

Toxicological & Hazard Assessment

Based on analogous halogenated pyridine-2-carboxylates and tert-butyl esters, the compound exhibits specific acute and chronic hazards. High concentrations of ester vapors may act as central nervous system (CNS) depressants, necessitating strict engineering controls such as continuous fume hood ventilation[1].

Table 1: Hazard Summary and Mechanistic Rationale

| Functional Group / Property | Associated Hazard | GHS Classification (Analogous) | Mechanistic Rationale |

| tert-Butyl Ester | Pressurization / Gas Evolution | Pressurization Hazard | Acidic hydrolysis releases flammable isobutylene gas exothermically[1]. |

| Halogenated Pyridine Core | Dermal & Ocular Toxicity | Skin Irrit. 2, Eye Irrit. 2 | Electrophilic nature of the halogenated ring reacts with biological nucleophiles, causing irritation[2]. |

| Lipophilic Profile | Enhanced Dermal Absorption | STOT SE 3 | High lipid solubility facilitates rapid dermal penetration, potentially leading to systemic CNS depression[1]. |

Advanced Handling & Experimental Protocols

Standard operating procedures often fail to account for the transient hazards generated during the functionalization of picolinate esters. The following protocol outlines a self-validating system for the acidic deprotection of the tert-butyl ester, a common but hazardous synthetic transformation.

Protocol: Controlled Acidic Deprotection of the tert-Butyl Ester

-

Objective: Safe conversion of the ester to the free picolinic acid while mitigating isobutylene pressurization and thermal runaway.

-

Step 1: Assembly & Dissolution. In a certified fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M). Equip the reaction flask with a mineral oil gas bubbler.

-

Causality: The bubbler serves as a critical visual indicator of gas evolution and prevents dangerous pressure accumulation from isobutylene release[1].

-

-

Step 2: Reagent Addition. Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10.0 eq) dropwise over 15 minutes.

-

Causality: The protonation of the ester oxygen is highly exothermic. Dropwise addition controls the thermal runaway and prevents rapid solvent vaporization.

-

-

Step 3: Self-Validation & Monitoring. Allow the reaction to warm to 20 °C. Monitor the reaction via TLC (Hexanes/EtOAc, UV visualization) and LC-MS.

-

Validation Checkpoint: The reaction is deemed complete only when the high-Rf starting material spot is completely consumed. Proceeding before completion risks contaminating the highly polar product with unreacted lipophilic ester, which will complicate downstream purification and alter the toxicity profile of the final batch.

-

-

Step 4: Quenching & Neutralization. Once gas evolution ceases, concentrate the mixture under reduced pressure into a cold trap (ensure the vacuum pump exhaust is vented to the hood). Neutralize the residue carefully with saturated aqueous NaHCO₃.

-

Causality: Premature neutralization while TFA is highly concentrated can cause violent CO₂ evolution and product loss via aerosolization.

-

Synthetic Utility & Safety Interventions

When utilizing this compound in cross-coupling reactions, researchers must map out safety interventions at each synthetic node.

Synthetic workflow of this compound highlighting safety interventions.

Emergency Response & Mitigation Workflows

In the event of an accidental spill or exposure, standard generalized responses may exacerbate the hazard. For example, using acidic neutralizers on this compound will trigger rapid isobutylene release.

-

Chemical Spill: Do not use strong acids to neutralize spills. Absorb the liquid or solid with inert materials (e.g., vermiculite or sand) and dispose of it in a designated halogenated waste container.

-

Dermal Exposure: Due to the lipophilic nature of the ester, the compound can rapidly penetrate the dermal layer. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately to prevent prolonged absorption[1].

Emergency response decision matrix for exposure or spills involving halogenated picolinates.

References

Sources

Structural Dynamics and Analytical Characterization of 3-Chloropicolinate Scaffolds

Executive Summary: The Ortho-Halogen Challenge

The 3-chloropicolinate scaffold (3-chloro-2-pyridinecarboxylic acid derivatives) represents a cornerstone in both agrochemical design (e.g., Clopyralid, Picloram) and metalloprotease inhibitor development. While the pyridine ring offers a robust pharmacophore, the introduction of a chlorine atom at the C3 position creates a unique "frustrated" structural environment.

This guide moves beyond basic characterization.[1][2] It addresses the critical analytical challenge: The Steric-Electronic Conflict. The C3-chlorine atom exerts a profound steric clash with the C2-carboxylate moiety, forcing the carbonyl group out of planarity with the aromatic ring. This conformational twist alters binding affinity, solubility, and spectroscopic signatures. This document provides the roadmap to accurately analyze these effects.

Structural Dynamics & Causality[1]

To analyze these derivatives, one must first understand the ground-state conformation dictated by the "Ortho Effect."

The Steric Twist (XRD Logic)

In unsubstituted picolinic acid, the carboxylate is often coplanar with the pyridine ring, stabilized by an intramolecular hydrogen bond between the N-atom and the acid proton.

-

In 3-chloropicolinates: The Van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen.

-

Consequence: The carboxylate rotates (torsion angle

). -

Analytical Impact: This twist disrupts

-conjugation, measurable via UV-Vis (hypsochromic shift) and IR (carbonyl stretch shift).

Electronic Deshielding (NMR Logic)

The chlorine atom is highly electronegative (

-

H4 Proton: Experiences significant deshielding due to proximity to the electron-poor C3.

-

C2 Carbon: The ipso-carbon signal in

C NMR is diagnostic, shifting downfield due to the adjacent N and carboxyl group, but modulated by the C3-Cl.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR)

Protocol: Use DMSO-

-

Reasoning: Picolinic acids often dimerize or aggregate in non-polar solvents. DMSO disrupts these aggregates, providing sharp, monomeric peaks.

Expected

NMR Signature (3-chloropicolinic acid core)

| Position | Multiplicity | Approx. Shift ( | Coupling Constant ( | Structural Insight |

| H4 | dd | 8.05 - 8.15 | Deshielded by C3-Cl. | |

| H5 | dd | 7.55 - 7.65 | Most shielded aromatic proton. | |

| H6 | dd | 8.60 - 8.70 | Deshielded by Ring Nitrogen. | |

| COOH | Broad s | 13.0 - 14.0 | N/A | Highly variable; depends on water content. |

Critical Check: If H6 appears as a singlet, suspect C6-substitution (common in herbicide analogs like Clopyralid, which is 3,6-dichloro).

Mass Spectrometry (Fragmentation Logic)

The analysis of chloropicolinates relies on detecting the specific chlorine isotope pattern and the "Ortho-Effect" fragmentation.

Isotopic Validation:

-

Monochloro: M and M+2 peaks in a 3:1 ratio.

-

Dichloro (e.g., Clopyralid): M, M+2, M+4 in a 9:6:1 ratio.

Fragmentation Pathway (DOT Visualization): The proximity of the C3-Cl facilitates a unique fragmentation where the loss of the carboxyl group is often followed by the loss of the halogen or CO.

Figure 1: Electron Impact (EI) fragmentation logic showing the dominant decarboxylation pathway driven by the ortho-stability.

Solid-State Analysis (XRD)[3]

When growing crystals for X-ray Diffraction (XRD), 3-chloropicolinates often form "head-to-tail" dimers via carboxylic acid hydrogen bonding (

Key Torsion Parameter (

-

Target Range:

. -

Significance: If

, the structure is likely a co-crystal or salt where the proton location has shifted to the nitrogen (zwitterion), relieving steric strain.

Experimental Protocols

HPLC Method for Purity Profiling

Standard C18 methods often fail due to the polarity of the picolinic acid and the tailing caused by the pyridine nitrogen interacting with silanols.

The "Ion-Suppression" Protocol:

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Zorbax SB-C18), 3.5 µm | End-capping reduces silanol interactions with Py-N. |

| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Low pH (< 2.[1]5) ensures COOH is protonated (neutral) for retention. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength; prevents baseline drift. |

| Gradient | 5% B to 95% B over 15 min | Picolinates elute early; impurities (chlorinated byproducts) elute late. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 270 nm | Max absorbance for chlorinated pyridine ring. |

Sample Preparation (The "Solubility Trap")

Problem: 3-chloropicolinates have poor solubility in pure water (due to lipophilic Cl) and poor solubility in non-polar hexane (due to polar COOH). Solution:

-

Weigh 10 mg sample.

-

Dissolve in 1 mL Methanol .

-

Sonicate for 5 mins (ensure breakdown of crystal lattice dimers).

-

Dilute 1:10 with Mobile Phase A (Water/TFA).

-

Why? Injecting pure MeOH can cause "solvent washout" of early eluting peaks.

-

Analytical Workflow Diagram

The following workflow ensures data integrity from synthesis to final release, incorporating the "Self-Validating" requirement.

Figure 2: Integrated analytical workflow. Note the feedback loop from Decision to Recrystallization.

References

-

Affinisep. (n.d.). Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid. PubMed. Retrieved from [Link]

-

Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Retrieved from [Link]

-

University of Illinois. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Solvents. Retrieved from [Link]

Sources

Strategic Utilization of tert-Butyl 5-amino-3-chloropicolinate in Medicinal Chemistry: A Pyridine Building Block Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands building blocks that offer precise, predictable, and orthogonal reactivity. tert-Butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6) has emerged as a privileged pyridine scaffold, particularly in the synthesis of kinase inhibitors (such as Janus Kinase[JAK] inhibitors) and G-protein-coupled receptor antagonists [1][2].

As a Senior Application Scientist, I have observed that the strategic value of this molecule lies in its trifunctional nature. It possesses a nucleophilic center, an electrophilic cross-coupling handle, and a masked carboxylic acid. This whitepaper deconstructs the causality behind its reactivity, provides self-validating experimental protocols, and establishes a robust framework for integrating this building block into multi-step synthetic campaigns.

Structural Anatomy & The Causality of Orthogonal Reactivity

The design of a synthetic route requires a deep understanding of electronic effects and protecting group logic. This compound is engineered for orthogonal functionalization without the need for intermediate reprotection steps.

-

C5-Amino Group (

): The electron-donating nature of the amine makes the C5 position the primary nucleophilic site. It is primed for chemoselective amidation, sulfonylation, or Buchwald-Hartwig cross-coupling. -

C3-Chloro Group (

): Pyridines are inherently electron-deficient, but the C3 position is typically less activated for nucleophilic aromatic substitution ( -

C2-tert-Butyl Ester (

): The choice of a tert-butyl ester over a standard methyl or ethyl ester is a deliberate strategic decision. Methyl esters require basic saponification (e.g., LiOH/NaOH) for deprotection, which can inadvertently hydrolyze newly formed amides or epimerize sensitive stereocenters elsewhere in the molecule. The tert-butyl group provides immense steric shielding against nucleophilic attack and is cleaved exclusively via an acid-mediated mechanism (typically utilizing Trifluoroacetic Acid, TFA), generating a stable tert-butyl cation and isobutylene gas [4].

Orthogonal reactivity map of this compound.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must function as a self-validating system. The following three-step workflow represents the industry standard for elaborating this pyridine core into a complex pharmaceutical intermediate.

Protocol 1: Chemoselective Amidation at C5

Objective: Functionalize the primary amine while leaving the C3-chloro and C2-ester intact.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Add anhydrous pyridine (2.0 eq) as an acid scavenger. Cool the reaction mixture to 0 °C.

-

Coupling: Dropwise add the desired acyl chloride (1.1 eq). The slight excess ensures complete conversion without di-acylation due to the steric hindrance and electronic deactivation of the resulting amide.

-

Self-Validation: Monitor via LC-MS. The reaction is complete when the primary amine peak disappears. In

NMR, the broad singlet at ~5.5 ppm (

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Form a Carbon-Carbon bond at the C3 position.

-

Preparation: Charge a Schlenk flask with the C5-amide intermediate (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (

, 2.0 eq). -

Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The water is critical for activating the boronic acid via the formation of a reactive boronate complex.

-

Catalysis: Add

(5 mol%). Heat the mixture to 90 °C for 12 hours. -

Self-Validation: LC-MS analysis will show a mass shift corresponding to the added aryl group. Crucially, the distinct 3:1 isotopic pattern of the chlorine atom (

) will vanish from the mass spectrum, confirming successful dehalogenation/coupling.

Protocol 3: Acid-Mediated Global Deprotection

Objective: Unmask the C2-carboxylic acid for final API assembly.

-

Preparation: Dissolve the coupled intermediate in DCM.

-

Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 v/v DCM/TFA cocktail. Add Triisopropylsilane (TIPS, 2.0 eq) to scavenge the generated tert-butyl cations, preventing unwanted Friedel-Crafts alkylation of electron-rich aromatic rings [4].

-

Execution: Stir at room temperature for 3 hours.

-

Self-Validation: The physical evolution of isobutylene gas (bubbling) is an immediate visual indicator of the reaction progressing. Post-reaction LC-MS will show an

mass shift, and

Step-by-step synthetic workflow for generating multi-substituted pyridine scaffolds.

Quantitative Data & Condition Optimization

To facilitate rapid adoption in the laboratory, the following table summarizes the optimized parameters and expected outcomes for the three-step sequence based on established medicinal chemistry campaigns [1][2][3].

| Reaction Step | Reagents & Conditions | Catalyst / Additive | Time / Temp | Typical Yield | Mechanistic Purpose |

| 1. C5-Amidation | R-COCl (1.1 eq), Pyridine (2.0 eq), DCM | None | 2 h / 0 °C to rt | 85–95% | Chemoselective N-acylation of the highly nucleophilic C5-amine. |

| 2. C3-Suzuki Coupling | Ar-B(OH) | Pd(dppf)Cl | 12 h / 90 °C | 70–85% | Pd-catalyzed C-C bond formation at the electrophilic C3-chloro position. |

| 3. C2-Deprotection | TFA / DCM (1:1 v/v) | Triisopropylsilane (TIPS, 2 eq) | 3 h / rt | >90% | Acid-mediated cleavage of the tert-butyl ester via a stable carbocation. |

Applications in Drug Discovery

The utility of this compound is best exemplified by its role in the synthesis of Janus Kinase (JAK) inhibitors . In patent literature (e.g., WO2016027195A1), aminopyrimidinyl compounds and their pyridine analogues are synthesized to target JAK1, JAK2, JAK3, and TYK2, which are central to cytokine signaling and autoimmune diseases[1].

By utilizing the tert-butyl ester variant, medicinal chemists can build the complex right-hand side of the inhibitor via the C3 and C5 positions, and subsequently unmask the C2-carboxylic acid under mild acidic conditions. This free acid is then typically subjected to a final amide coupling with a complex amine (e.g., a macrocycle or a chiral bicyclic system) to form the hinge-binding motif of the kinase inhibitor, a process that would be highly prone to failure if harsh basic saponification were required at the final stage [2].

References

- Title: Aminopyrimidinyl compounds as JAK inhibitors (WO2016027195A1)

- Title: Aminopyrimidinyl compounds (US10980815B2)

-

Title: Negishi cross-couplings in the synthesis of amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Advanced Synthetic Strategies for tert-Butyl 5-Amino-3-chloropicolinate

Executive Summary

Target Molecule: tert-Butyl 5-amino-3-chloropicolinate CAS: 2248414-34-6 (Ester), 53636-68-3 (Parent Acid) Molecular Formula: C₁₀H₁₃ClN₂O₂ Core Application: Key intermediate for FLT3 inhibitors (oncology) and synthetic auxin herbicides (agrochemicals).

This technical guide details the robust synthesis of this compound. Unlike simple pyridine derivatives, this scaffold presents a "regiochemical puzzle" due to the opposing directing effects of the 3-chloro and 2-carboxylate groups. This guide prioritizes a scalable, high-fidelity route starting from 3-chloropicolinic acid , utilizing a nitration-reduction sequence followed by a mild, chemically selective esterification to install the acid-labile tert-butyl group.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the tert-butyl ester to reveal the parent 5-amino-3-chloropicolinic acid . The challenge lies in installing the amino group at position 5 while preserving the chlorine at position 3.

-

Disconnection A (Esterification): The bulky tert-butyl group is best installed last to avoid hydrolysis during the harsh nitration/reduction steps.

-

Disconnection B (Functionalization): The 5-amino group is derived from a 5-nitro precursor.

-

Starting Material: 3-Chloropicolinic acid is the optimal commercial starting material. The 3-chloro substituent blocks the ortho-position, and the carboxylate directs electrophilic substitution (nitration) to the meta position (C5) relative to itself, reinforcing the directing effect of the ring nitrogen.

Retrosynthesis Diagram (Graphviz)

Figure 1: Retrosynthetic logic flow from target ester to commercial starting material.

Detailed Synthetic Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 3-Chloro-5-nitropicolinic acid.

Mechanism: Electrophilic Aromatic Substitution (SEAr). The pyridine ring is deactivated, requiring harsh conditions. The 3-Cl and 2-COOH groups cooperatively direct the nitronium ion (

-

Reagents: Fuming Nitric Acid (

, >90%), Concentrated Sulfuric Acid ( -

Procedure:

-

Charge a reactor with 3-chloropicolinic acid (1.0 eq) and conc.

(5.0 vol). -

Cool the solution to 0–5 °C.

-

Add fuming

(1.5 eq) dropwise, maintaining internal temperature <10 °C to prevent decarboxylation. -

Heat to 70–80 °C for 4–6 hours. Monitor by HPLC.

-

Quench: Pour onto crushed ice. The product typically precipitates as a pale yellow solid.

-

Isolation: Filter, wash with cold water, and dry.

-

-

Critical Process Parameter (CPP): Temperature control is vital. Exceeding 90 °C risks decarboxylation to 3-chloro-5-nitropyridine.

Step 2: Chemoselective Reduction

Objective: Synthesis of 5-Amino-3-chloropicolinic acid. Challenge: Reducing the nitro group without dechlorinating the pyridine ring (hydrodehalogenation).

-

Method A: Iron/Acetic Acid (Recommended for Robustness)

-

Reagents: Iron powder (Fe, 3-5 eq), Acetic Acid (AcOH), Ethanol/Water.

-

Protocol: Suspend the nitro compound in EtOH/H2O (3:1). Add Fe powder and catalytic AcOH. Heat to reflux (70 °C) for 2 hours.

-

Why: Fe reduction is highly chemoselective for

over aryl chlorides.

-

-

Method B: Catalytic Hydrogenation (High Throughput)

-

Reagents:

(1 atm), 5% Pt/C (sulfided) or Raney Nickel. -

Note: Avoid Pd/C unless poisoned, as it rapidly cleaves the C-Cl bond.

-

Step 3: tert-Butyl Esterification

Objective: Synthesis of this compound. Challenge: Picolinic acids are prone to decarboxylation under strong acid catalysis. The steric bulk of tert-butanol makes direct Fischer esterification sluggish.

Protocol: The Boc-Anhydride Mediated Route

This method is preferred for high-value intermediates as it proceeds under mild, neutral conditions.

-

Reagents: Di-tert-butyl dicarbonate (

, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.3 eq), tert-Butanol ( -

Procedure:

-

Dissolve 5-amino-3-chloropicolinic acid in anhydrous THF or

-BuOH. -

Add DMAP followed by

slowly at room temperature. -

Mechanism: DMAP catalyzes the formation of a reactive activated ester/anhydride species, which is then attacked by

-BuOH. -

Heat to 40–50 °C for 12–18 hours. Evolution of

is observed. -

Workup: Concentrate solvent, dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Purification: Recrystallization from Hexane/EtOAc or column chromatography.

-

Reaction Scheme Diagram (Graphviz)

Figure 2: Forward synthetic pathway highlighting reagents and intermediates.

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation of amine. |

| Purity (HPLC) | > 98.0% | Critical for pharmaceutical use. |

| 1H NMR (DMSO-d6) | δ 8.0 (d, 1H, H6), 7.2 (d, 1H, H4), 6.5 (br s, 2H, NH2), 1.5 (s, 9H, t-Bu) | Diagnostic doublet coupling for H4/H6. |

| MS (ESI+) | [M+H]+ = 229.07 | Chlorine isotope pattern (3:1) visible. |

| Solubility | Soluble in DMSO, DCM, EtOAc | Insoluble in water. |

Critical Process Parameters & Troubleshooting

Regioselectivity in Nitration

-

Risk: Formation of 3-chloro-4-nitropicolinic acid (minor isomer).

-

Control: Maintain reaction temperature below 85 °C. The 5-position is thermodynamically favored due to the directing effect of the 3-Cl (ortho/para) and the steric shielding of position 4 by the 3-Cl and 5-H environment.

Dechlorination during Reduction

-

Risk: Loss of the chlorine atom to yield tert-butyl 5-aminopicolinate.

-

Control: If using catalytic hydrogenation, use sulfided Platinum on Carbon (Pt/C-S) . Avoid Palladium (Pd/C) unless an inhibitor (e.g., diphenylsulfide) is added. Iron-mediated reduction is the safest chemical alternative.

Ester Stability

-

Risk: Hydrolysis of the tert-butyl ester.[1]

-

Control: Avoid acidic workups. The tert-butyl ester is acid-labile (cleaved by TFA/HCl). Ensure final product is stored in a buffered or neutral environment.

References

-

Preparation of Aminopicolinic Acids: Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Link

-

Nitration Methodologies: Nitration of Pyridines and Picolinic Acid Derivatives. BenchChem Technical Notes. Link

-

Esterification Protocol: Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. Link

-

Product Characterization: this compound Specifications. BLD Pharm. Link

-

Parent Acid Synthesis: Synthesis of 3-Amino-5-chloropicolinic acid (Isomer comparison). Fluorochem. Link

Sources

Methodological & Application

reaction conditions for tert-Butyl 5-amino-3-chloropicolinate coupling

Application Note: Reaction Conditions and Protocols for tert-Butyl 5-amino-3-chloropicolinate Coupling

Introduction & Chemical Context

This compound (CAS: 2248414-34-6)[1] is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including Janus Kinase (JAK) inhibitors[2] and MALT1 protease inhibitors[3].

The scaffold presents two orthogonal vectors for functionalization:

-

A nucleophilic 5-amino group , primed for amide bond formation[2].

-

An electrophilic 3-chloro position , suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling)[3].

Causality in Scaffold Design: The choice of a tert-butyl ester over methyl or ethyl esters is a deliberate strategic decision. The bulky tert-butyl group provides steric shielding to the C2 carbonyl, preventing unwanted nucleophilic attack (transesterification or amidation) during cross-coupling. Furthermore, it allows for orthogonal deprotection under acidic conditions (e.g., using Trifluoroacetic acid) without disturbing base-sensitive functional groups installed elsewhere on the molecule.

Mechanistic Overview & Chemoselectivity

Functionalizing this pyridine scaffold requires careful consideration of its electronic properties.

-

The Electrophilic Vector (C3-Cl): The pyridine nitrogen withdraws electron density, generally activating the ring for oxidative addition. However, the strongly electron-donating 5-amino group partially offsets this activation at the 3-chloro position. Consequently, the C3-Cl bond is recalcitrant compared to standard aryl bromides or iodides, necessitating highly active palladium catalyst systems with specialized electron-rich, bulky ligands (such as) to overcome the high activation energy of oxidative addition[2].

-

The Nucleophilic Vector (C5-NH2): The 5-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing effect of the pyridine ring and the ortho-positioned ester. Therefore, high-efficiency coupling reagents like HATU or highly reactive acid chlorides are required to drive amide formation to completion[2][3].

Synthetic Workflow

Caption: Divergent synthetic workflows for this compound functionalization.

Quantitative Data: Condition Optimization

To ensure robust scalability, the following tables synthesize empirical data for optimizing both coupling vectors based on established pharmaceutical patent literature[2][3].

Table 1: Optimization of Buchwald-Hartwig Amination at the C3-Chloro Position

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Mechanistic Rationale & Application |

| Pd2(dba)3 | Xantphos | NaOtBu | 1,4-Dioxane | 100–120 | Standard: Large bite angle promotes reductive elimination. Good for primary amines. |

| Pd2(dba)3 | RuPhos | Cs2CO3 | t-Amyl Alcohol | 120–140 (MW) | Optimal: RuPhos activates the challenging C-Cl bond. Cs2CO3 prevents base-mediated ester cleavage. |

| Pd(OAc)2 | BINAP | K3PO4 | Toluene | 110 | Suboptimal: Insufficient electron density on the ligand leads to incomplete conversion. |

Table 2: Amide Coupling Conditions at the C5-Amino Position

| Reagent System | Base | Solvent | Temp | Application & Causality |

| HATU | DIPEA | DMF or DCM | RT | Standard: HATU generates a highly reactive HOAt ester, overcoming the weak nucleophilicity of the 5-amino group. |

| POCl3 | Pyridine | Pyridine | 0 °C to RT | Harsh: Generates acid chloride in situ. Used for highly sterically hindered carboxylic acids. |

| Acid Chloride | Et3N | DCM | RT | Direct: Ideal for simple, commercially available acyl chlorides. |

Experimental Protocols

Protocol A: Amide Coupling at the 5-Amino Position (HATU-Mediated)

This protocol utilizes HATU to couple a carboxylic acid to the weakly nucleophilic 5-amino group, a standard procedure in the synthesis of MALT1 and JAK inhibitors[2][3].

Materials:

-

This compound (1.0 equiv)

-

Target Carboxylic Acid (1.2 equiv)

-

HATU (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DCM or DMF. Add DIPEA (3.0 equiv) dropwise.

-

Pre-activation Stirring: Stir the mixture at room temperature for 15–30 minutes.

-

Causality: This allows the formation of the active O-At ester intermediate, which is critical since the 5-amino group of the picolinate is electronically deactivated.

-

-

Nucleophilic Addition: Add this compound (1.0 equiv) to the reaction mixture in one portion.

-

Self-Validating Monitoring: Stir at room temperature for 2–12 hours. Monitor reaction progress via LC-MS or TLC (typically 30% EtOAc in petroleum ether) to confirm the disappearance of the starting picolinate mass[2].

-

Workup: If using DCM, dilute with additional DCM and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted amine and DIPEA), and brine. If using DMF, extract with EtOAc followed by extensive aqueous washes (5x 5% LiCl solution) to completely partition the DMF into the aqueous layer.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling at the C3-Chloro Position

Due to the unreactive nature of the 3-chloro group, microwave irradiation and highly active dialkylbiaryl phosphine ligands (RuPhos) or Xantphos are employed[2].

Materials:

-

This compound (1.0 equiv)

-

Target Amine (1.5 equiv)

-

Pd2(dba)3 (0.05 equiv, 5 mol%)

-

RuPhos or Xantphos (0.10 equiv, 10 mol%)

-

Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Anhydrous t-Amyl alcohol or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, combine this compound, the target amine, Pd2(dba)3, the selected ligand (RuPhos or Xantphos), and the base (Cs2CO3)[2].

-

Degassing (Critical Step): Add the solvent (t-amyl alcohol or 1,4-dioxane). Seal the vial and purge with N2 or Argon for 10 minutes by bubbling directly into the solution.

-

Causality: Palladium(0) catalysts are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation and homocoupling side reactions.

-

-

Heating: Irradiate the mixture in a microwave reactor at 120–140 °C for 30–60 minutes, or heat conventionally in an oil bath at 100 °C for 12–16 hours[2].

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite.

-